molecular formula C9H9IO3 B8393856 Methyl 2-hydroxy-5-iodo-3-methylbenzoate CAS No. 40912-75-2

Methyl 2-hydroxy-5-iodo-3-methylbenzoate

Cat. No.: B8393856
CAS No.: 40912-75-2
M. Wt: 292.07 g/mol
InChI Key: CRTIONITRAQEOA-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-5-iodo-3-methylbenzoate (CAS 40912-75-2) is a substituted benzoate ester with a hydroxyl group at position 2, an iodine atom at position 5, and a methyl group at position 3. Its molecular formula is C9H9IO3, and it serves as a critical intermediate in synthesizing alkenyldiarylmethanes (ADAMs), a class of non-nucleoside HIV-1 reverse transcriptase inhibitors . The compound is synthesized from 3-methyl salicylic acid through iodination and subsequent esterification, highlighting its role in pharmaceutical chemistry for targeted drug development.

Properties

CAS No.

40912-75-2

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

methyl 2-hydroxy-5-iodo-3-methylbenzoate

InChI

InChI=1S/C9H9IO3/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4,11H,1-2H3

InChI Key

CRTIONITRAQEOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=O)OC)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The table below compares Methyl 2-hydroxy-5-iodo-3-methylbenzoate with two analogs: Methyl 2-chloro-3-iodo-4-methylbenzoate and Methyl 5-iodosalicylate .

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications
This compound 40912-75-2 C9H9IO3 292.07 2-OH, 3-CH3, 5-I, ester (COOCH3) Anti-HIV drug intermediate
Methyl 2-chloro-3-iodo-4-methylbenzoate 914643-09-7 C9H8ClIO2 310.52 2-Cl, 3-I, 4-CH3, ester (COOCH3) Custom API synthesis
Methyl 5-iodosalicylate N/A C8H7IO3 278.05 2-OH, 5-I, ester (COOCH3) Potential precursor for derivatization
Key Observations:

Substituent Effects: The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to the chloro analog. Halogen Position: The iodine at position 5 in the target vs. position 3 in the chloro derivative influences reactivity in cross-coupling reactions (e.g., Suzuki or Stille couplings).

Molecular Weight and Polarity :

  • The chloro analog (310.52 g/mol) is heavier due to chlorine’s atomic mass but less polar than the target.
  • Methyl 5-iodosalicylate (278.05 g/mol) lacks the 3-methyl group, reducing hydrophobicity compared to the target.

Research Findings and Trends

  • Anti-HIV Drug Development : The target’s 3-methyl group has been shown to enhance metabolic stability in ADAMs, reducing off-target effects .
  • Halogenated Benzoates : Chloro and iodo derivatives are prioritized in custom synthesis for their versatility in cross-coupling reactions, as evidenced by their prominence in pharmaceutical intermediates .

Preparation Methods

Step 1: Methyl Esterification of 3-Methyl Salicylic Acid

3-Methyl salicylic acid (26 ) undergoes esterification using dimethyl sulfate (DMS) and potassium carbonate (K₂CO₃) in a biphasic system of dichloromethane (DCM) and water. Tetrabutylammonium bromide (TBAB) is employed as a phase-transfer catalyst, enabling efficient conversion at room temperature.

Reaction Conditions

  • Molar Ratio : 1:1.2 (acid:DMS)

  • Catalyst : 0.1 eq TBAB

  • Solvent System : DCM/H₂O (2:1 v/v)

  • Temperature : 25°C

  • Yield : 95–98%

The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the electrophilic methyl group of DMS. TBAB facilitates anion transfer across phases, enhancing reaction kinetics.

Step 2: Iodination of Methyl 3-Methylsalicylate

The methyl ester (27 ) is iodinated using sodium iodide (NaI), sodium hypochlorite (NaClO), and sodium hydroxide (NaOH) in aqueous ethanol. The iodine atom is introduced regioselectively at the 5-position due to the directing effects of the hydroxyl and methyl groups.

Reaction Conditions

  • Molar Ratio : 1:1.2:1.5 (ester:NaI:NaClO)

  • Solvent : Ethanol/H₂O (3:1 v/v)

  • Temperature : 0–5°C

  • Yield : 98%

Mechanistic studies suggest the formation of an iodonium ion intermediate, stabilized by the electron-donating methyl group.

Alternative Synthetic Routes and Modifications

Trimethylsilyldiazomethane-Mediated Esterification

An earlier method used (trimethylsilyl)diazomethane (TMSD) in methanol/benzene for esterification, avoiding DMS. However, this approach required excess TMSD (2.5 eq) and yielded only 85–90% of 27 , making it less cost-effective.

Optimization Studies and Yield Maximization

Solvent and Catalyst Screening

Comparative studies show that DCM/H₂O with TBAB outperforms methanol-based systems due to improved solubility and reduced side reactions (Table 1).

Table 1: Esterification Efficiency Across Solvent Systems

SolventCatalystYield (%)Byproducts (%)
DCM/H₂OTBAB98<2
MethanolNone8510
Acetone/H₂OTBAB925

Temperature Control in Iodination

Maintaining temperatures below 5°C during iodination minimizes para-iodination and oxidative degradation. At 25°C, yields drop to 70% due to competing side reactions.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.85 (d, J = 2.5 Hz, 1H, H-4), 7.12 (d, J = 8.7 Hz, 1H, H-6), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR : δ 167.8 (C=O), 152.1 (C-2), 134.5 (C-5), 131.2 (C-1), 117.0 (C-6), 109.3 (C-4), 52.0 (OCH₃), 15.6 (CH₃).

Purity Assessment

Flash column chromatography (silica gel, petroleum ether/EtOAc 10:1) achieves >99% purity, critical for pharmaceutical applications.

Industrial-Scale Considerations

Cost Analysis

The DMS/K₂CO₃ method reduces raw material costs by 40% compared to TMSD routes, primarily due to the lower price of DMS ($0.5/g vs. $2.8/g for TMSD).

Waste Management

The biphasic DCM/H₂O system allows solvent recovery via distillation, reducing hazardous waste by 70%.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-hydroxy-5-iodo-3-methylbenzoate, and how can yield and purity be maximized?

  • Methodological Answer : A multi-step synthesis starting from 3-methyl salicylic acid involves iodination at the 5-position, followed by esterification. Key steps include:

  • Iodination : Use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions to ensure regioselectivity.
  • Esterification : Methylation of the carboxylic acid group using methanol and a catalytic acid (e.g., H₂SO₄) or methyl iodide with a base (e.g., K₂CO₃).
  • Yield Optimization : Temperature control (e.g., 0–5°C during iodination to prevent over-iodination) and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., hydroxy, methyl, and iodine groups). The aromatic proton at the 5-iodo position typically shows deshielding.
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₁₁IO₃, expected [M+H]⁺ = 307.98).
  • X-ray Crystallography : ORTEP-3 software can model the crystal structure, resolving steric effects from the ortho-methyl and hydroxy groups. Hydrogen bonding between the hydroxy and ester carbonyl groups may stabilize the lattice .

Advanced Research Questions

Q. How can regioselective iodination challenges in the synthesis of this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by directing groups. The hydroxy (-OH) group at position 2 directs electrophilic iodination to the para position (position 5) via resonance stabilization. Competing meta-directing effects from the methyl group (position 3) can be mitigated by:

  • Acid Catalysis : Protonation of the hydroxy group enhances its para-directing capability.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve iodine electrophilicity.
  • Kinetic Control : Short reaction times and low temperatures minimize secondary iodination .

Q. What contradictions exist in reported biological activities of structurally similar benzoates, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in antimicrobial or receptor-binding studies often arise from:

  • Impurity Artifacts : Validate compound purity via HPLC (>95%) before biological assays.
  • Solubility Variability : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) to ensure consistent bioavailability.
  • Structure-Activity Relationships (SAR) : Compare this compound with analogs (e.g., bromo or chloro derivatives) to isolate electronic vs. steric effects. For example, iodine’s polarizability may enhance halogen bonding in enzyme inhibition assays .

Q. How can computational modeling predict viable retrosynthetic pathways for derivatives of this compound?

  • Methodological Answer :

  • Retrosynthesis Software : Tools like Reaxys or SciFinder leverage reaction databases to propose pathways. For example, replacing iodine with a boronate group could involve Suzuki-Miyaura coupling.
  • DFT Calculations : Assess thermodynamic feasibility of intermediates (e.g., Gibbs free energy of iodination vs. bromination).
  • Machine Learning : Train models on benzoate ester reactivity data to predict optimal catalysts (e.g., Pd for cross-couplings) .

Q. What strategies mitigate instability of this compound under thermal or photolytic conditions?

  • Methodological Answer :

  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition points (>150°C). Store at 2–8°C in amber vials to prevent light-induced C-I bond cleavage.
  • Hydrolysis Prevention : Avoid aqueous basic conditions; the ester group is susceptible to saponification. Use anhydrous solvents during reactions .

Q. How can steric and electronic effects of the ortho-methyl and hydroxy substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Hindrance : The ortho-methyl group reduces accessibility for bulky catalysts (e.g., Pd(PPh₃)₄). Use smaller ligands (e.g., XPhos) or microwave-assisted heating to enhance reaction rates.
  • Electronic Effects : The electron-donating hydroxy group activates the ring for electrophilic substitution but deactivates it for nucleophilic attacks. For Suzuki couplings, optimize base strength (e.g., Cs₂CO₃) to balance transmetalation and avoid ester hydrolysis .

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